molecular formula C19H16N2O3S B2790226 2-(2-Methoxybenzamido)-5-phenylthiophene-3-carboxamide CAS No. 383379-95-1

2-(2-Methoxybenzamido)-5-phenylthiophene-3-carboxamide

Cat. No. B2790226
CAS RN: 383379-95-1
M. Wt: 352.41
InChI Key: WFFQQWKYJYRSCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxybenzamido)-5-phenylthiophene-3-carboxamide, also known as MBPTC, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBPTC is a member of the thiophene family of compounds, which are known for their diverse biological activities.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-Methoxybenzamido)-5-phenylthiophene-3-carboxamide in lab experiments is its diverse range of biological activities, which makes it a useful tool for investigating various biological processes. However, one limitation is that this compound is a relatively complex compound to synthesize, which can make it difficult to obtain in large quantities for research purposes.

Future Directions

There are several future directions for research on 2-(2-Methoxybenzamido)-5-phenylthiophene-3-carboxamide. One area of focus could be on its potential use as a diagnostic tool for Alzheimer's disease. Another area of focus could be on its potential use in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, further research could be conducted to elucidate the mechanism of action of this compound and to identify new targets for its therapeutic use.

Synthesis Methods

2-(2-Methoxybenzamido)-5-phenylthiophene-3-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-methoxybenzoyl chloride with thiophene-2-carboxylic acid, followed by the reaction of the resulting intermediate with phenylthiourea. The final step involves the reaction of the resulting compound with acetic anhydride to yield this compound.

Scientific Research Applications

2-(2-Methoxybenzamido)-5-phenylthiophene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antifungal, antibacterial, and anticancer activities. This compound has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease.

properties

IUPAC Name

2-[(2-methoxybenzoyl)amino]-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-24-15-10-6-5-9-13(15)18(23)21-19-14(17(20)22)11-16(25-19)12-7-3-2-4-8-12/h2-11H,1H3,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFQQWKYJYRSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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